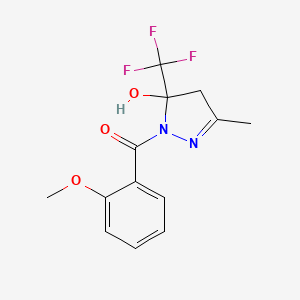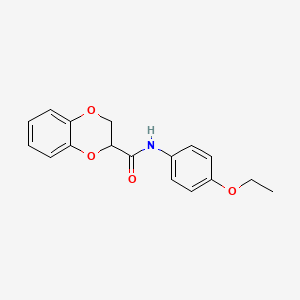
1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has been widely studied for its potential use in scientific research. This pyrazolone derivative has shown promising results in various applications, including as a drug candidate for the treatment of various diseases. In
Mechanism of Action
The mechanism of action of 1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the activity of COX-2 and 5-LOX, leading to a decrease in the production of inflammatory mediators. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In vivo studies have shown that the compound can inhibit tumor growth in mice, indicating its potential use as a cancer therapeutic.
Advantages and Limitations for Lab Experiments
1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages for lab experiments. The compound is relatively easy to synthesize and is commercially available. It exhibits potent antiproliferative activity against various cancer cell lines, making it a promising drug candidate for cancer treatment. However, the compound has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for the study of 1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, the compound could be modified to improve its water solubility and bioavailability, making it more suitable for clinical use. Finally, the compound could be tested in clinical trials to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol involves the condensation of 2-methoxybenzoylhydrazine and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of trifluoroacetic acid. The reaction proceeds via an intramolecular cyclization mechanism, resulting in the formation of the desired product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Scientific Research Applications
1-(2-methoxybenzoyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol has been studied for its potential use in various scientific research applications. One of the most promising applications is as a drug candidate for the treatment of cancer. The compound has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c1-8-7-12(20,13(14,15)16)18(17-8)11(19)9-5-3-4-6-10(9)21-2/h3-6,20H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVCIOIMCBZASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4885440.png)
![N-{[(3-nitrophenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B4885441.png)
![1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-1,4-diazepan-5-one](/img/structure/B4885449.png)
![7-chloro-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4885452.png)
![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]benzamide](/img/structure/B4885458.png)
![5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4885467.png)
![3-[methyl(phenyl)amino]-2-phenyl-4(3H)-quinazolinone](/img/structure/B4885477.png)
![N-isobutyl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4885480.png)

![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B4885488.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[(4-pyrimidinylmethyl)amino]nicotinamide](/img/structure/B4885496.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4885518.png)

![N-[2-(2,5-dimethylphenoxy)ethyl]-1-butanamine](/img/structure/B4885525.png)